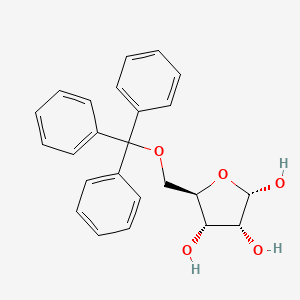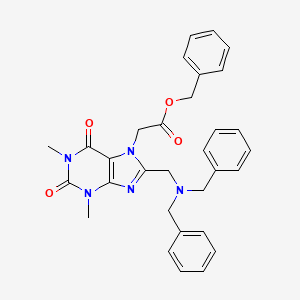
5-O-(Triphenylmethyl)-I+/--D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-(Triphenylmethyl)-alpha-D-ribofuranose is a derivative of ribose, a simple sugar that is a crucial component of RNA. The compound features a triphenylmethyl (trityl) group attached to the 5-hydroxyl group of the ribose molecule. This modification is often used in organic synthesis to protect the hydroxyl group during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(Triphenylmethyl)-alpha-D-ribofuranose typically involves the protection of the 5-hydroxyl group of ribose using triphenylmethyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected ribose derivative .
Industrial Production Methods
While specific industrial production methods for 5-O-(Triphenylmethyl)-alpha-D-ribofuranose are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions. The key steps include the protection of the hydroxyl group and subsequent purification to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-O-(Triphenylmethyl)-alpha-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ribose backbone.
Substitution: The trityl group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Trityl chloride and pyridine are used for the initial protection, while acidic conditions can be employed for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ribonic acid derivatives, while reduction can produce deoxy sugars.
Wissenschaftliche Forschungsanwendungen
5-O-(Triphenylmethyl)-alpha-D-ribofuranose has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the study of nucleoside analogs and their interactions with enzymes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of nucleoside derivatives for various applications.
Wirkmechanismus
The primary mechanism of action of 5-O-(Triphenylmethyl)-alpha-D-ribofuranose involves the protection of the hydroxyl group on the ribose molecule. This protection prevents unwanted side reactions during chemical synthesis, allowing for the selective modification of other functional groups. The trityl group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-O-(Triphenylmethyl)uridine: Another nucleoside derivative with a trityl-protected hydroxyl group.
2,3-O-Isopropylidene-5-O-(triphenylmethyl)-alpha-D-ribofuranosyl-triphenylstannane: A compound with similar protective groups but different functional applications.
Uniqueness
5-O-(Triphenylmethyl)-alpha-D-ribofuranose is unique due to its specific application in protecting the 5-hydroxyl group of ribose. This selective protection is crucial in the synthesis of complex nucleoside analogs and other biologically active molecules.
Eigenschaften
CAS-Nummer |
55726-00-6 |
|---|---|
Molekularformel |
C24H24O5 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23+/m1/s1 |
InChI-Schlüssel |
ZAZZFZLLPGMINF-ODAXIHTASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)

![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)



![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
